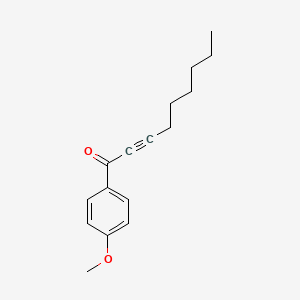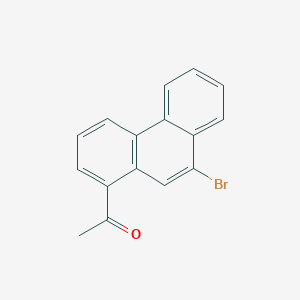![molecular formula C16H20N2O2 B12593616 Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- CAS No. 874133-80-9](/img/structure/B12593616.png)
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- is a chemical compound that features a cyclohexanol backbone with a 4-methoxyphenyl and imidazolyl substituent
Métodos De Preparación
The synthesis of Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- typically involves multi-step organic reactions. One common method involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst in an organic solvent under hydrogen gas at controlled temperatures and pressures . Another method includes the use of Raney nickel and borohydride in a reaction solvent to perform hydrogenation . These methods are designed to optimize yield and purity, making them suitable for industrial production.
Análisis De Reacciones Químicas
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolyl or methoxyphenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. It may act on neurotransmitter pathways, influencing the reuptake of serotonin and norepinephrine, similar to compounds like venlafaxine . This interaction can modulate mood and anxiety levels, making it a potential candidate for antidepressant drugs.
Propiedades
Número CAS |
874133-80-9 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2O2/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3 |
Clave InChI |
LMIOACXNRWKZMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
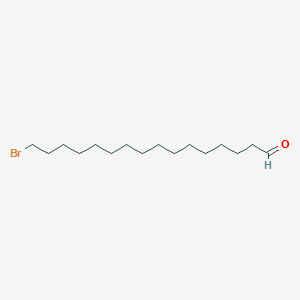
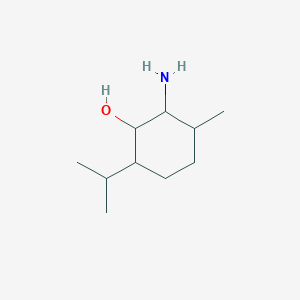
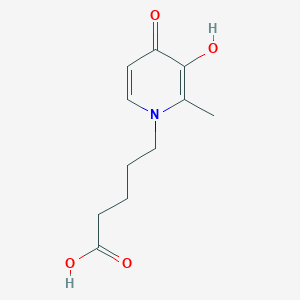
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
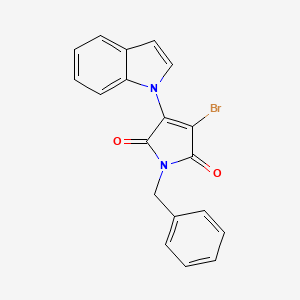
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
